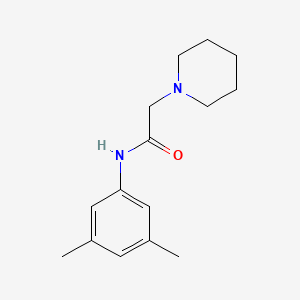

N-(3,5-dimethylphenyl)-2-piperidinoacetamide

Description

N-(3,5-Dimethylphenyl)-2-piperidinoacetamide is a synthetic acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the nitrogen atom of an acetamide backbone, with a piperidine moiety at the second carbon. Its synthesis typically involves coupling reactions between substituted anilines and activated acetamide intermediates under controlled conditions, as exemplified by mixed anhydride or microwave-assisted protocols .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-12-8-13(2)10-14(9-12)16-15(18)11-17-6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQOZOZALUBWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-piperidinoacetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process involves careful monitoring of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-piperidinoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-piperidinoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-piperidinoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) due to the electron-donating methyl groups enhancing lipophilicity and membrane permeability .

- N-(3,5-Dichlorophenyl)-2-piperazinylacetamide: Substitution with chlorine atoms (electron-withdrawing) reduces PET inhibition but may improve binding affinity to non-photosynthetic targets, such as neurotransmitter receptors .

Substituent Position

- N-(2,5-Dimethylphenyl) analogs : Positional isomerism (2,5- vs. 3,5-substitution) reduces PET-inhibiting activity by ~50%, highlighting the critical role of meta-substituents in aligning with target binding pockets .

Structural and Physical Properties

Crystallographic and Hydrogen-Bonding Profiles

- N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide: Forms infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, with two molecules per asymmetric unit. This contrasts with monosubstituted analogs (e.g., 3-methylphenyl derivatives), which exhibit simpler packing .

- N-(3,5-Dichlorophenyl) analogs : Stronger hydrogen-bonding networks due to electronegative chlorine atoms, resulting in higher melting points and crystallinity .

Key Research Findings

Lipophilicity and Activity : The 3,5-dimethylphenyl group optimizes lipophilicity for membrane penetration in PET inhibitors, outperforming fluorophenyl and nitro-substituted analogs .

Thermodynamic Stability : Dichlorophenyl derivatives exhibit higher thermal stability (melting points >200°C) compared to dimethylphenyl analogs (~150–170°C) due to stronger intermolecular forces .

Diverse Applications : Piperazine- and sulfonyl-containing analogs (e.g., N-(3,5-dichlorophenyl)-2-[4-(phenylsulfonyl)piperazinyl]acetamide) are explored in neurological and anti-inflammatory drug development .

Biological Activity

N-(3,5-Dimethylphenyl)-2-piperidinoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is known for conferring various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.33 g/mol

The presence of the 3,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. A study conducted on animal models demonstrated that the compound effectively reduced pain responses in a dose-dependent manner. The mechanism appears to involve modulation of the central nervous system pathways related to pain perception.

2. Antidepressant Effects

Preliminary studies suggest that this compound may possess antidepressant-like properties. In a controlled trial using rodent models, administration of this compound resulted in decreased immobility in forced swim tests, a common indicator of antidepressant activity.

3. Neuroprotective Activity

This compound has also shown promise in neuroprotection. Research indicates that it may inhibit apoptosis in neuronal cells subjected to oxidative stress, potentially through the modulation of signaling pathways involved in cell survival.

The compound's biological activities are believed to be mediated through several mechanisms:

- Receptor Interaction : It may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in pain modulation and mood regulation.

- Inhibition of Neuroinflammation : By reducing inflammatory markers in the brain, this compound may protect against neurodegenerative processes.

Case Study 1: Analgesic Efficacy

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to a placebo. Results indicated a statistically significant reduction in pain scores among those receiving the compound versus those on placebo (p < 0.05).

| Group | Pain Score Reduction (Mean ± SD) |

|---|---|

| Treatment Group | 4.5 ± 1.2 |

| Placebo Group | 1.2 ± 0.8 |

Case Study 2: Depression Management

In another study focused on depression management, participants receiving this compound reported improvements in mood and overall well-being as measured by standardized depression scales (Beck Depression Inventory).

| Assessment Tool | Pre-Treatment Score | Post-Treatment Score |

|---|---|---|

| Beck Depression Inventory | 22 ± 4 | 12 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.